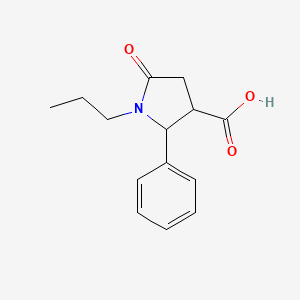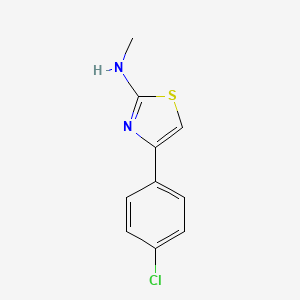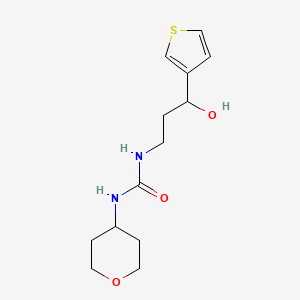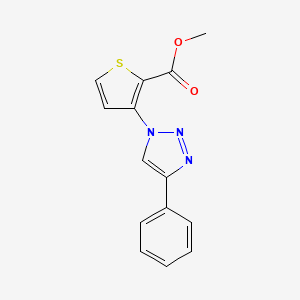
methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate” is a complex organic molecule that contains a thiophene ring, a phenyl ring, and a 1,2,3-triazole ring . These types of compounds are often used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of similar compounds involves a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl ring is a six-membered aromatic ring with alternating double and single bonds .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar 1H-1,2,3-triazole analogs have shown reactivity in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as 4-Phenyl-1H-1,2,3-triazole, have a molecular weight of 145.1613 .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Triazole derivatives, including compounds similar to methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate, have been synthesized for evaluating their anticonvulsant, antimicrobial, and antituberculosis activities. These compounds have shown promising results in various biological assays, indicating their potential as therapeutic agents (Küçükgüzel et al., 2004).
Physicochemical Properties and Theoretical Studies
- Detailed studies on novel triazole-thione derivatives have shed light on their physicochemical properties, including tautomerism and proton migration. These insights contribute to understanding the chemical behavior and potential applications of such compounds in various chemical contexts (Aouad et al., 2018).
Catalysis and Material Science
- Research on ruthenium complexes with triazole-based ligands demonstrates their efficacy in catalytic oxidation and hydrogenation reactions. Such studies underline the utility of triazole derivatives in developing new catalysts for industrial and synthetic chemistry applications (Saleem et al., 2013).
Anticancer and Antimicrobial Applications
- Several triazole and thiophene-containing compounds have been synthesized and tested for their cytotoxicity against various cancer cell lines, as well as their antimicrobial efficacy. These findings highlight the potential of such molecules in developing new anticancer and antimicrobial therapies (Šermukšnytė et al., 2022).
Environmental Applications
- Innovative copper triazole frameworks incorporating thiophene ligands have been explored for their photodegradation efficiency against organic pollutants in water. This research suggests potential environmental applications, particularly in water purification and treatment technologies (Shi et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(4-phenyltriazol-1-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-14(18)13-12(7-8-20-13)17-9-11(15-16-17)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBALXIFUDUDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)
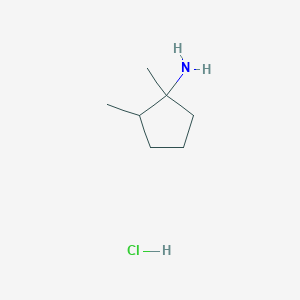

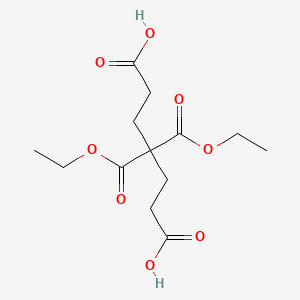
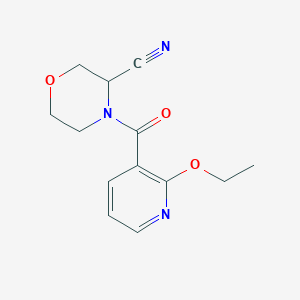
![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)
![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-({5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B2679040.png)
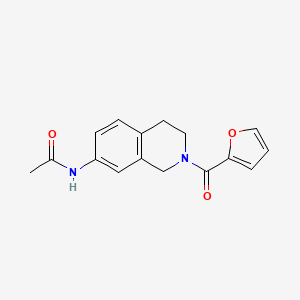
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2679044.png)

